

# Application Notes and Protocols: Calcium Iodide in Asymmetric Synthesis

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## Compound of Interest

Compound Name: Calcium;iodide

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This document provides detailed application notes and protocols for the use of calcium iodide as a reagent in asymmetric synthesis, focusing on its application in the catalytic enantioselective Mannich-type reaction. This environmentally benign and cost-effective methodology offers a valuable tool for the stereocontrolled synthesis of chiral  $\beta$ -aminocarbonyl compounds, which are important building blocks in pharmaceutical and natural product synthesis.

## Introduction

Calcium, as the fifth most abundant element in the Earth's crust, presents an attractive alternative to rare and precious metals in catalysis.[1] Calcium iodide ( $\text{CaI}_2$ ), in particular, has emerged as a promising Lewis acid catalyst. When complexed with a chiral ligand, such as a pyridine-bis(oxazoline) (pybox), it forms a stable and effective catalyst for asymmetric transformations.[1][2] This system is particularly noteworthy for its stability to moisture and oxygen, simplifying experimental procedures.[2]

The application of a chiral  $\text{CaI}_2$ -pybox catalyst has been successfully demonstrated in the asymmetric Mannich-type reaction between malonates and N-Boc-protected imines.[2] This reaction provides access to enantioenriched  $\beta$ -aminocarbonyl compounds in moderate to high yields and with high enantioselectivities.[2] To date, this represents a pioneering example of a highly enantioselective metal-catalyzed asymmetric Mannich-type reaction of malonates with N-Boc-protected aliphatic imines.[2]

## Asymmetric Mannich-Type Reaction: Data Summary

The chiral calcium iodide catalyst system is effective for the asymmetric Mannich reaction of various N-Boc-protected imines with dialkyl malonates. A summary of the quantitative data for this transformation is presented below.

Entry	Imine (R <sup>1</sup> )	Malonate (R <sup>2</sup> )	Product	Yield (%)	ee (%)
1	C <sub>6</sub> H <sub>5</sub>	Et	β-Aminocarbon yl Compound	95	94
2	4-MeC <sub>6</sub> H <sub>4</sub>	Et	β-Aminocarbon yl Compound	93	93
3	4-MeOC <sub>6</sub> H <sub>4</sub>	Et	β-Aminocarbon yl Compound	92	92
4	4-ClC <sub>6</sub> H <sub>4</sub>	Et	β-Aminocarbon yl Compound	96	95
5	2-Naphthyl	Et	β-Aminocarbon yl Compound	91	91
6	c-C <sub>6</sub> H <sub>11</sub>	Et	β-Aminocarbon yl Compound	85	90
7	n-Pr	Et	β-Aminocarbon yl Compound	78	88

## Experimental Protocols

### Preparation of the Chiral Calcium Iodide Catalyst

This protocol describes the in situ preparation of the chiral calcium iodide catalyst from anhydrous calcium iodide ( $\text{CaI}_2$ ) and a commercially available chiral pybox ligand.

Materials:

- Anhydrous Calcium Iodide ( $\text{CaI}_2$ )
- (R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((R)-iPr-pybox)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add anhydrous  $\text{CaI}_2$  (0.1 mmol, 29.4 mg).
- Add anhydrous THF (1.0 mL) to the Schlenk tube and stir the suspension.
- In a separate vial, dissolve (R)-iPr-pybox (0.11 mmol, 33.1 mg) in anhydrous THF (1.0 mL).
- Slowly add the solution of the pybox ligand to the suspension of  $\text{CaI}_2$  at room temperature.
- Stir the resulting mixture at room temperature for 1 hour. The formation of the active catalyst is indicated by the dissolution of  $\text{CaI}_2$  to form a clear solution. This catalyst solution is used directly in the subsequent asymmetric Mannich reaction.

## General Procedure for the Asymmetric Mannich-Type Reaction

This protocol outlines the general procedure for the enantioselective Mannich-type reaction of an N-Boc-protected imine with a dialkyl malonate using the in situ prepared chiral calcium iodide catalyst.

Materials:

- N-Boc-protected imine (1.0 mmol)
- Dialkyl malonate (1.2 mmol)

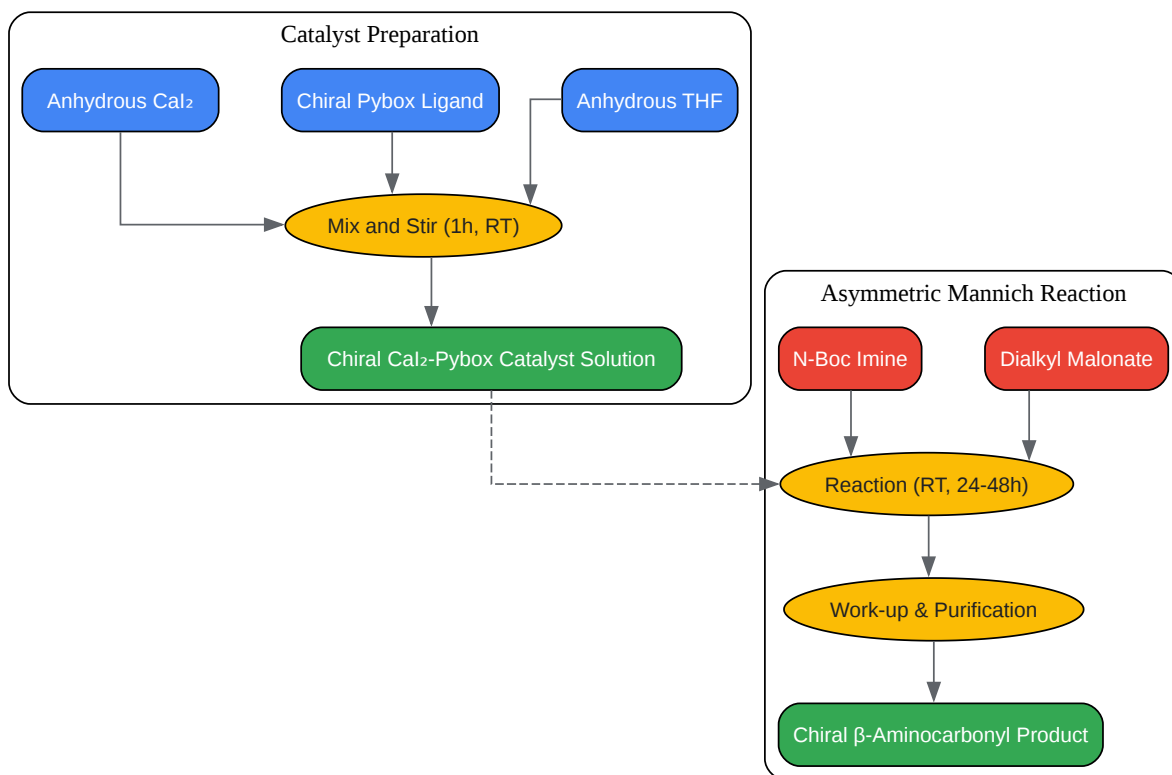
- In situ prepared chiral calcium iodide catalyst solution (0.1 mmol in 2.0 mL THF)
- Anhydrous Tetrahydrofuran (THF)

#### Procedure:

- To the freshly prepared chiral calcium iodide catalyst solution (0.1 mmol in 2.0 mL THF) at room temperature, add the N-Boc-protected imine (1.0 mmol).
- Stir the mixture for 10 minutes at room temperature.
- Add the dialkyl malonate (1.2 mmol) to the reaction mixture.
- Stir the reaction at room temperature for the time indicated in the data table (typically 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired  $\beta$ -aminocarbonyl compound.
- Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

## Visualizations

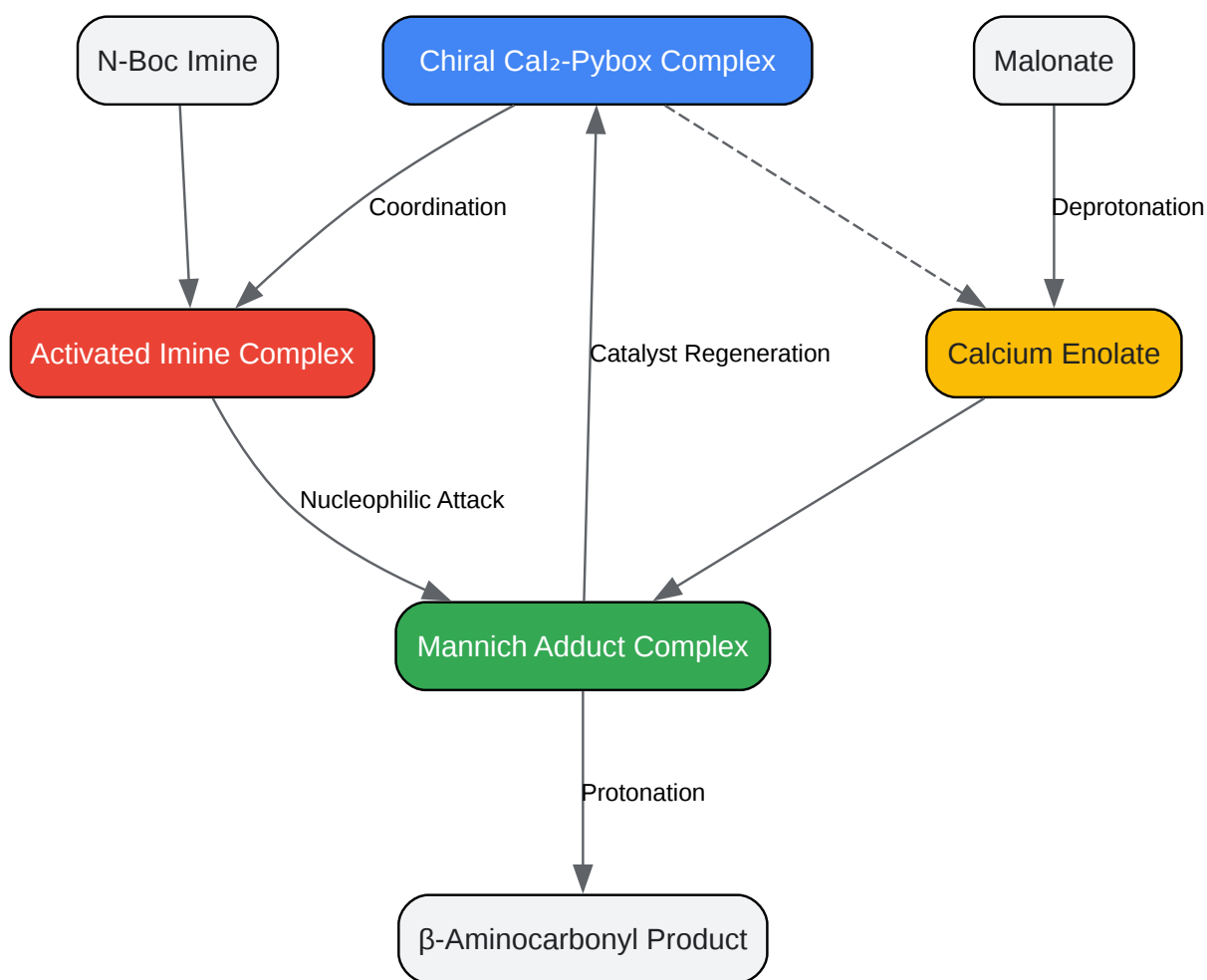
## Experimental Workflow



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Caption: Workflow for the  $\text{Cal}_2$ -catalyzed asymmetric Mannich reaction.

## Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the Mannich reaction.

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## References

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